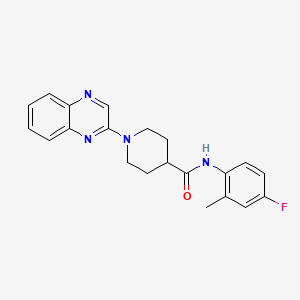
N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds, such as those containing a 4-fluoro-2-methylphenyl group, are often used in pharmaceuticals and agrochemicals due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring can reduce basicity and reactivity compared to their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated compounds, particularly fluoropyridines, has been a topic of interest in recent years . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and varied. For example, the structure of 2-Fluoro-N-(4-methylphenyl)acetamide, a similar compound, has been analyzed .Chemical Reactions Analysis
Fluoropyridines have been found to be less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents in the aromatic ring .Physical And Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm³, a boiling point of 318.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, has been explored for potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These radioligands, synthesized with high radiochemical purity and specific radioactivity, demonstrated high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Antibacterial Activity
Research into fluoroquinolones, a major class of antibacterial agents, has included the synthesis of compounds with the N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide structure. These compounds, designed with specific N-1 substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents with significant therapeutic potential (Kuramoto et al., 2003).
Chemosensor for Zn2+ Monitoring
The synthesis of chemosensors based on quinoline derivatives, including N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, has been reported for the selective detection of Zn2+ in aqueous solution. These chemosensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far below the World Health Organization guideline for Zn2+ in drinking water. Their capability for reversible detection with the addition of EDTA and application in living cells and water samples highlights their potential as practical systems for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Kinase Inhibition for Cancer Therapy
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, including compounds structurally related to N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, underscores the potential of these molecules in cancer therapy. These inhibitors show complete tumor stasis in Met-dependent human gastric carcinoma xenograft models, indicating their promise for clinical development in targeting cancers driven by aberrant Met kinase activity (Schroeder et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-14-12-16(22)6-7-17(14)25-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)24-20/h2-7,12-13,15H,8-11H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNUPGUHMITKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
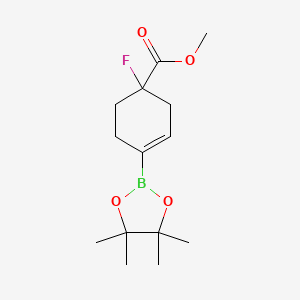
![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)
![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)
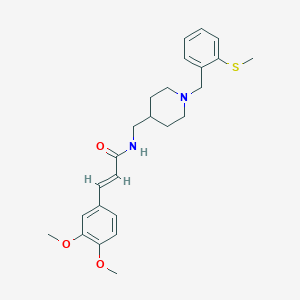

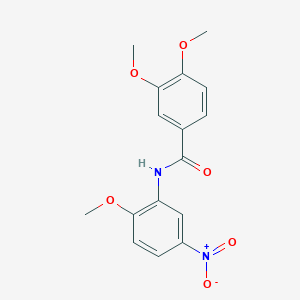
![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)

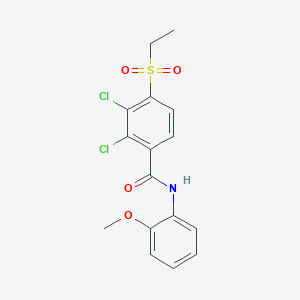

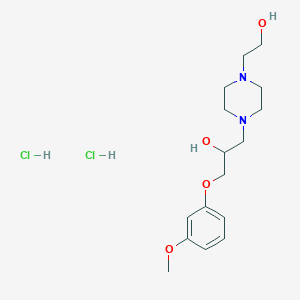
![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)